molecular formula C25H23NO3S B2774320 (2,4-dimethylphenyl)[4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114660-57-9

(2,4-dimethylphenyl)[4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B2774320
CAS No.: 1114660-57-9
M. Wt: 417.52
InChI Key: NUEQUFRBXSQUSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4-dimethylphenyl)[4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a useful research compound. Its molecular formula is C25H23NO3S and its molecular weight is 417.52. The purity is usually 95%.
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Properties

IUPAC Name

(2,4-dimethylphenyl)-[4-(3-ethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO3S/c1-4-19-8-7-9-20(15-19)26-16-24(25(27)21-13-12-17(2)14-18(21)3)30(28,29)23-11-6-5-10-22(23)26/h5-16H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEQUFRBXSQUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2,4-dimethylphenyl)[4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a member of the benzothiazine derivative class, known for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly focusing on its potential applications in medicine.

Molecular Structure

The molecular formula of this compound is C_{25}H_{23}N_{O}_{4}S, with a molecular weight of approximately 433.5 g/mol. The structure features a benzothiazine core substituted with various functional groups that enhance its reactivity and biological properties.

PropertyValue
Molecular FormulaC_{25}H_{23}N_{O}_{4}S
Molecular Weight433.5 g/mol
ClassBenzothiazine Derivative

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often requiring careful control of reaction conditions such as temperature and pH to optimize yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for confirming the structure.

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer activity. For instance, studies have shown that related benzothiazine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways and enzymes involved in tumor growth.

Case Study:
In a study examining the effects of benzothiazine derivatives on cancer cells, it was found that a compound with a similar structure demonstrated an IC50 value of 0.3\mu M against various cancer cell lines, indicating potent cytotoxicity and potential for therapeutic use .

Antimicrobial Activity

Additionally, benzothiazine derivatives are recognized for their antimicrobial properties. The presence of electron-donating groups in the structure enhances their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

The mechanism through which This compound exerts its biological effects likely involves:

  • Inhibition of specific enzymes related to cancer progression.
  • Disruption of cellular signaling pathways.
  • Interaction with DNA or RNA leading to apoptosis in cancer cells.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.